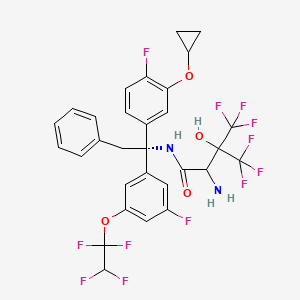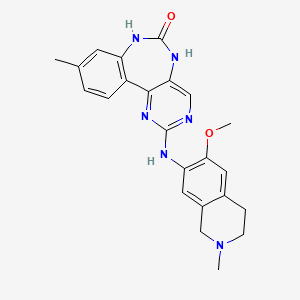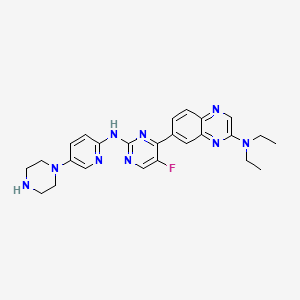
Dimepiperate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimepiperate-d10 is a deuterated form of the herbicide dimepiperate, which is primarily used to control barnyard grass in flooded rice fields. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate. The compound has a low aqueous solubility and low volatility, and it is not expected to be persistent in soil systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimepiperate-d10 involves the incorporation of deuterium atoms into the dimepiperate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-piperidinecarbothioic acid with deuterated benzyl chloride under basic conditions to form the deuterated thioester. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like deuterated chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimepiperate-d10 undergoes various chemical reactions, including:
Oxidation: The thioester group in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimepiperate-d10 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and metabolic pathways.
Biology: It is used to study the metabolic fate of herbicides in plants and microorganisms.
Medicine: The deuterated form is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of herbicides.
Wirkmechanismus
Dimepiperate-d10 exerts its herbicidal effects by inhibiting lipid synthesis in plants. The compound is absorbed by the roots and translocated upwards through the plant, where it inhibits the synthesis of essential lipids required for cell membrane formation. This leads to the disruption of cell membrane integrity and ultimately the death of the plant. The primary molecular target is the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimepiperate: The non-deuterated form of dimepiperate-d10.
Thiobencarb: Another thiocarbamate herbicide used for similar purposes.
Molinate: A thiocarbamate herbicide used to control grasses in rice fields.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide a distinct isotopic signature that can be tracked using various analytical techniques, making it ideal for studies involving metabolic pathways and environmental fate .
Eigenschaften
Molekularformel |
C15H21NOS |
|---|---|
Molekulargewicht |
273.46 g/mol |
IUPAC-Name |
S-(2-phenylpropan-2-yl) 2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbothioate |
InChI |
InChI=1S/C15H21NOS/c1-15(2,13-9-5-3-6-10-13)18-14(17)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3/i4D2,7D2,8D2,11D2,12D2 |
InChI-Schlüssel |
BWUPSGJXXPATLU-AWBOOSSHSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)SC(C)(C)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)SC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



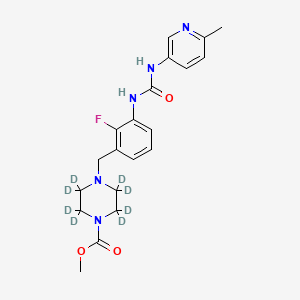
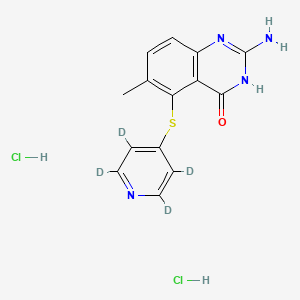
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)


![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)

